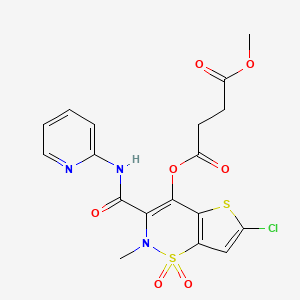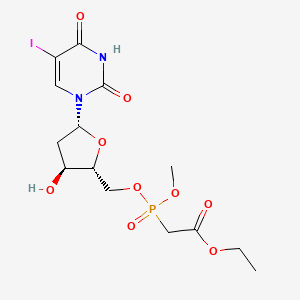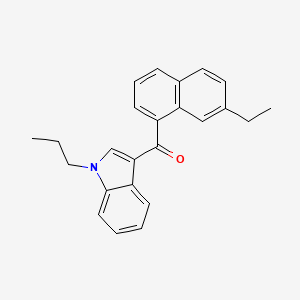![molecular formula C16H15N3O4 B12720943 N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide CAS No. 93628-92-3](/img/structure/B12720943.png)
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazine functional group attached to a benzoyl moiety, along with a hydroxyphenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide typically involves the following steps:
Formation of the hydrazide: The initial step involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzoyl hydrazide.
Condensation reaction: The 4-methylbenzoyl hydrazide is then reacted with 4-hydroxyphenylglyoxal under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the oxoacetamide moiety can be reduced to form alcohol derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydroxyphenyl and hydrazine groups may play a crucial role in binding to the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-hydroxyphenyl)-2-[2-(4-chlorobenzoyl)hydrazinyl]-2-oxoacetamide
- N-(4-hydroxyphenyl)-2-[2-(4-nitrobenzoyl)hydrazinyl]-2-oxoacetamide
- N-(4-hydroxyphenyl)-2-[2-(4-methoxybenzoyl)hydrazinyl]-2-oxoacetamide
Uniqueness
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide is unique due to the presence of the 4-methylbenzoyl group, which may impart specific chemical and biological properties that differ from its analogs. This uniqueness can be explored in terms of its reactivity, binding affinity to biological targets, and overall efficacy in various applications.
Propiedades
Número CAS |
93628-92-3 |
|---|---|
Fórmula molecular |
C16H15N3O4 |
Peso molecular |
313.31 g/mol |
Nombre IUPAC |
N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C16H15N3O4/c1-10-2-4-11(5-3-10)14(21)18-19-16(23)15(22)17-12-6-8-13(20)9-7-12/h2-9,20H,1H3,(H,17,22)(H,18,21)(H,19,23) |
Clave InChI |
KKGBGLVFZQMLCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NNC(=O)C(=O)NC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



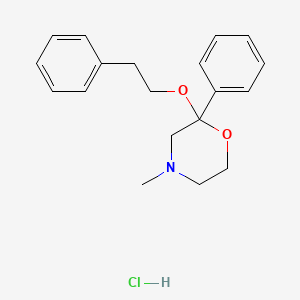
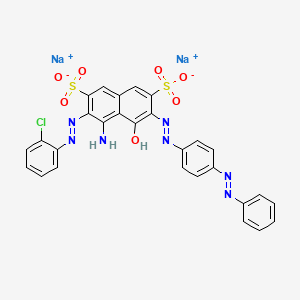
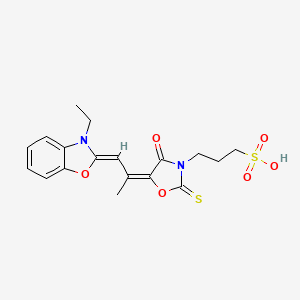


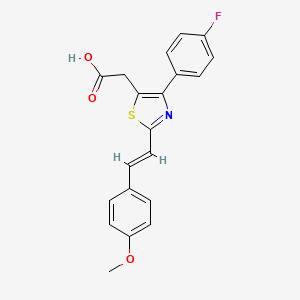

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)

